

# Quantitative Pharmacokinetic Data and Accumulation

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## Compound Focus: Fosinopril Sodium

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The tables below summarize key pharmacokinetic parameters and the comparative accumulation of fosinoprilat against other ACE inhibitors in patients with renal insufficiency.

**Table 1: Key Pharmacokinetic Parameters of Fosinoprilat in Renal Impairment** [1] [2] [3]

Parameter	Description / Change in Renal Impairment
<b>Total Body Clearance</b>	Significantly reduced in renal impairment vs. normal function; however, total clearance is maintained across varying degrees of renal failure due to compensatory increase in hepatic clearance [1].
<b>Elimination Half-life</b>	Approximately 12 hours (similar to patients with normal renal function); no significant prolongation is observed [2] [4] [5].
<b>Route of Elimination</b>	Approximately 50% of an absorbed dose is excreted in the urine, and 50% is excreted in the feces via hepatobiliary clearance [1] [4] [5].
<b>Protein Binding</b>	High ( $\geq 95\%$ for fosinoprilat) [2] [4].
<b>Impact of Dialysis</b>	Not significantly removed by hemodialysis [2].

**Table 2: Accumulation of ACE Inhibitors in Chronic Renal Insufficiency (CRI) [3] [6]** *This study compared multiple once-daily doses in patients with CRI (creatinine clearance < 30 mL/min) over 10 days.*

Drug (Active Moiety)	Increase in AUC from Day 1 to Day 10 (Accumulation)	Statistical Significance
Fosinopril (Fosinoprilat)	26.8% ± 9.9	Not Significant
Enalapril (Enalaprilat)	76.6% ± 16.6	p < 0.001
Lisinopril	161.7% ± 31.8%	p < 0.001

## Detailed Experimental Protocol for Key Studies

The primary data on fosinopril's unique pharmacokinetics are derived from rigorous clinical studies. Below is a detailed methodology for the pivotal comparative study [3] [6] and a supporting single-dose study [1].

### Study 1: Comparative Steady-State Pharmacokinetics [3] [6]

- **Objective:** To compare the steady-state accumulation of the active moieties of fosinopril, enalapril, and lisinopril in patients with chronic renal insufficiency.
- **Design:** A non-blind, open-label, parallel-group study.
- **Population:** 29 patients with creatinine clearance (CL<sub>sr</sub>) less than 30 mL/min.
- **Intervention:**
  - Patients were divided into three parallel groups:
    - **Fosinopril group (n=9):** Received 10 mg orally once daily.
    - **Enalapril group (n=10):** Received 2.5 mg orally once daily.
    - **Lisinopril group (n=10):** Received 5 mg orally once daily.
  - The dosing continued for 10 days.
- **Pharmacokinetic Assessments:**
  - Blood samples were collected to determine serum concentrations of the active drugs on **Day 1 (first dose)** and **Day 10 (steady-state)**.
  - Key parameters calculated included **Area Under the serum concentration-time Curve (AUC)**, peak serum concentration (C<sub>max</sub>), and time to peak concentration (T<sub>max</sub>).
- **Pharmacodynamic & Safety Monitoring:**

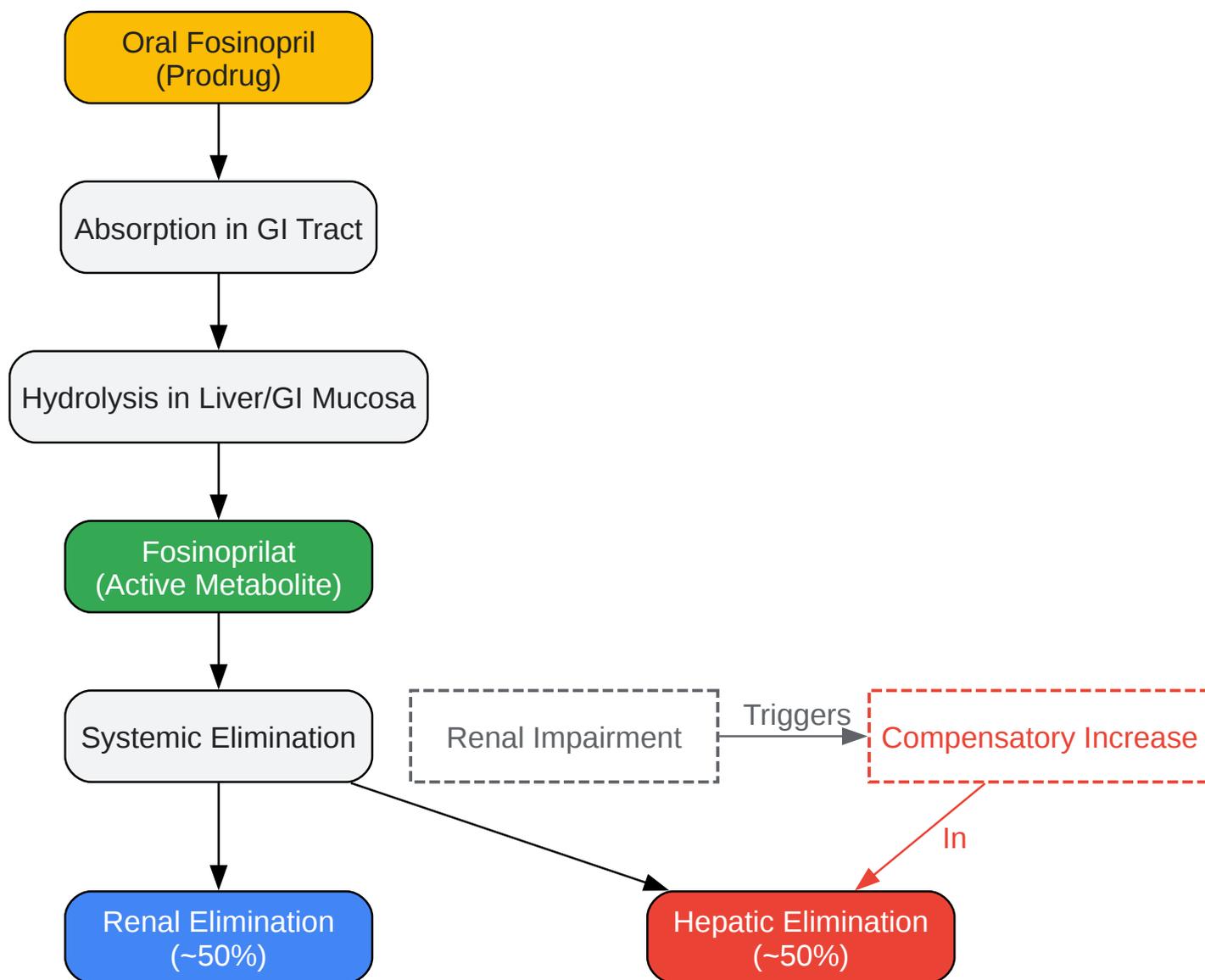
- Renal function, blood pressure, plasma renin activity (PRA), and aldosterone levels were measured.
- Patients were monitored for adverse events.

## Study 2: Single-Dose Pharmacokinetics in Various Renal Function [1]

- **Objective:** To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying degrees of renal function.
- **Design:** Single-dose pharmacokinetic study.
- **Population:** Patients with mild, moderate, or severe renal impairment, and a control group with normal renal function.
- **Intervention:**
  - Patients received a single **7.5 mg intravenous dose of 14C-labeled fosinoprilat**.
  - A separate group received a single **10 mg oral dose of 14C-labeled fosinopril**.
- **Pharmacokinetic Assessments:**
  - Total body clearance, renal clearance, and non-renal (hepatic) clearance of fosinoprilat were calculated after the IV dose.
  - Bioavailability and plasma kinetics of fosinoprilat were assessed after the oral dose.

## Visualization of Fosinopril's Dual Elimination Pathway

The following diagram illustrates the unique dual compensatory elimination pathway of fosinoprilat, which is the core reason for its favorable profile in renal impairment.



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This unique pharmacokinetic property means that **dosage adjustment is typically not required for fosinopril in patients with any degree of renal impairment, including end-stage renal disease** [2] [3] [5]. This contrasts with other ACE inhibitors like enalapril and lisinopril, which require dose reduction in renally impaired patients due to significant accumulation [3].

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